molecular formula C11H18N2O3 B15212954 2-Methyl-4-oxooctahydro-2H-pyrido[1,2-a]pyrimidin-9-yl acetate CAS No. 61316-50-5

2-Methyl-4-oxooctahydro-2H-pyrido[1,2-a]pyrimidin-9-yl acetate

Cat. No.: B15212954
CAS No.: 61316-50-5
M. Wt: 226.27 g/mol
InChI Key: IHJKEXKQZOVXCL-UHFFFAOYSA-N
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Description

2-Methyl-4-oxooctahydro-1H-pyrido[1,2-a]pyrimidin-9-yl acetate is a complex organic compound belonging to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-oxooctahydro-1H-pyrido[1,2-a]pyrimidin-9-yl acetate typically involves multi-step organic reactions. One common method involves the palladium-catalyzed direct alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones using oxygen as the oxidant . This method provides an easy access to functionalized derivatives of the compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and scalable synthetic routes are often applied to ensure efficient and environmentally friendly production processes.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-oxooctahydro-1H-pyrido[1,2-a]pyrimidin-9-yl acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Palladium acetate (Pd(OAc)2) and oxygen.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield alkenylated derivatives, while reduction reactions produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of 2-Methyl-4-oxooctahydro-1H-pyrido[1,2-a]pyrimidin-9-yl acetate involves its interaction with specific molecular targets and pathways. The compound is known to undergo C-H activation, which facilitates its functionalization and incorporation into various bioactive molecules . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-oxooctahydro-1H-pyrido[1,2-a]pyrimidin-9-yl acetate is unique due to its specific functional groups and structural features, which confer distinct chemical reactivity and biological properties

Properties

CAS No.

61316-50-5

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

(2-methyl-4-oxo-1,2,3,6,7,8,9,9a-octahydropyrido[1,2-a]pyrimidin-9-yl) acetate

InChI

InChI=1S/C11H18N2O3/c1-7-6-10(15)13-5-3-4-9(11(13)12-7)16-8(2)14/h7,9,11-12H,3-6H2,1-2H3

InChI Key

IHJKEXKQZOVXCL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)N2CCCC(C2N1)OC(=O)C

Origin of Product

United States

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